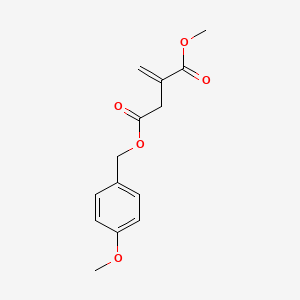
Methyl 4-(4-methoxybenzyl)itaconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methoxybenzyl)itaconate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 4-(4-methoxybenzyl)itaconate has garnered attention for its anti-inflammatory and immunomodulatory properties. Itaconate derivatives are known to modulate immune responses and exhibit protective effects against various inflammatory conditions.
Case Study: Anti-Inflammatory Mechanisms
- Mechanism of Action : this compound acts through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. It enhances the activity of the Nrf2 pathway, which is crucial for antioxidant responses in cells exposed to oxidative stress .
- Research Findings : A study demonstrated that derivatives of itaconate, including this compound, significantly reduced inflammation in models of rheumatoid arthritis, showcasing their potential as therapeutic agents for autoimmune diseases .
Polymer Science
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties.
Applications in Copolymerization
- Copolymers : this compound can be copolymerized with other monomers to create materials with specific mechanical and thermal properties. Its unique structure allows for improved interaction with various substrates, making it suitable for applications in coatings and adhesives .
- Table: Properties of Copolymers
| Property | This compound Copolymer | Control Polymer |
|---|---|---|
| Tensile Strength | Higher | Lower |
| Thermal Stability | Enhanced | Standard |
| Biocompatibility | Excellent | Moderate |
Therapeutic Applications
The therapeutic implications of this compound extend beyond anti-inflammatory effects to potential applications in treating skin conditions.
Case Study: Treatment of Alopecia Areata
- Topical Application : A prodrug form of itaconate derivatives has been developed to enhance skin penetration and promote hair growth. This compound showed promise in preclinical trials, significantly stimulating hair regrowth in animal models .
- Mechanism : The compound modulates inflammatory pathways that are typically involved in hair loss, thus presenting a novel approach to treating alopecia areata .
Propiedades
Fórmula molecular |
C14H16O5 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
4-O-[(4-methoxyphenyl)methyl] 1-O-methyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O5/c1-10(14(16)18-3)8-13(15)19-9-11-4-6-12(17-2)7-5-11/h4-7H,1,8-9H2,2-3H3 |
Clave InChI |
CXWOMESUUNORHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















